Lipophilicity Differentiation: Furylmethylamino Substituent Produces Lower Computed XLogP3-AA than para-Halobenzyl Analogs
The target compound (XLogP3-AA = 1.5) [1] is predicted to be approximately 1.1 to 1.6 log units less lipophilic than its para-halobenzylamino analogs. This lower lipophilicity may confer advantages in aqueous solubility and reduced non-specific protein binding, both critical parameters in CNS drug discovery where optimal XLogP values typically range between 1 and 3. The computed difference arises from the substitution of a lipophilic halobenzyl ring with the more polar, heteroaromatic furylmethyl group.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: XLogP3-AA ≈ 2.6 (estimated based on fluorobenzyl contribution); 7-[(4-chlorobenzyl)amino] analog: XLogP3-AA ≈ 3.1 (estimated) |
| Quantified Difference | Δ XLogP3-AA ≈ -1.1 to -1.6 (target compound less lipophilic) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For CNS-targeted probe or lead compound selection, lower lipophilicity is associated with improved solubility, reduced phospholipidosis risk, and more favorable metabolic stability profiles, making the furylmethyl analog a preferable choice when physicochemical risk mitigation is prioritized.
- [1] PubChem Compound Summary for CID 91888451, XLogP3-AA computed property. National Center for Biotechnology Information, PubChem release 2021.05.07. View Source
